
Technical Guide: Structure and Synthesis of 4-
Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Iodo-3-nitrobenzonitrile

Cat. No.: B178522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a

detailed synthetic pathway for 4-iodo-3-nitrobenzonitrile. The information is compiled from

established chemical literature and patents, offering in-depth experimental protocols for its

multi-step synthesis.

Chemical Structure and Properties
4-Iodo-3-nitrobenzonitrile is an aromatic compound with the molecular formula C₇H₃IN₂O₂.[1]

[2] It possesses a benzene ring substituted with an iodo group at position 4, a nitro group at

position 3, and a nitrile group at position 1.

Table 1: Physicochemical Properties of 4-Iodo-3-nitrobenzonitrile
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Property Value

IUPAC Name 4-iodo-3-nitrobenzonitrile

CAS Number 101420-79-5

Molecular Formula C₇H₃IN₂O₂

Molecular Weight 274.02 g/mol [1][2]

SMILES C1=CC(=C(C=C1C#N)--INVALID-LINK--[O-])I

Appearance Yellowish to off-white solid

Melting Point 155 - 159 °C

Solubility

Insoluble in water; Soluble in common organic

solvents such as dichloromethane and

chloroform.

Synthetic Pathway
The synthesis of 4-iodo-3-nitrobenzonitrile can be achieved through a multi-step process

starting from 4-amino-3-nitrobenzoic acid. The overall transformation involves a Sandmeyer-

type reaction to introduce the iodo group, followed by the conversion of the carboxylic acid to a

nitrile group via an amide intermediate.
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4-Amino-3-nitrobenzoic Acid
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Caption: Synthetic route for 4-iodo-3-nitrobenzonitrile.
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Experimental Protocols
Synthesis of 4-Iodo-3-nitrobenzoic Acid
This step involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-

type reaction with potassium iodide.[3]

Experimental Protocol:

To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized

water, and 100 mL of concentrated hydrochloric acid.

Stir the mixture and cool it to a temperature between 0 and 5 °C.

Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise,

maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.

After the addition is complete, continue stirring the reaction mixture at 0 to 5 °C for 1 hour.

At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200

mL of water dropwise.

After the addition, allow the reaction mixture to warm to room temperature and stir for 2

hours, during which a solid will precipitate.

Collect the solid product by filtration, wash it with deionized water, and dry to yield 4-iodo-3-

nitrobenzoic acid.

Quantitative Data:
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Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

4-Amino-3-

nitrobenzoic acid
182.12 45 0.25

Sodium nitrite 69.00 25.9 0.38

Potassium iodide 166.00 88 0.53

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

4-Iodo-3-nitrobenzoic

acid
293.02 65 89.7%

Synthesis of 4-Iodo-3-nitrobenzamide
The conversion of the carboxylic acid to the amide is achieved in two steps: esterification to the

methyl ester, followed by amidation.[4]

3.2.1. Esterification to 4-Iodo-3-nitrobenzoic acid methyl ester

Experimental Protocol:

In a suitable flask, dissolve 3 g (10 mmol) of 4-iodo-3-nitrobenzoic acid in 30 mL of methanol.

Cool the solution to 0 °C and slowly add 3.4 g (34.6 mmol) of sulfuric acid.

Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8

hours.

After cooling, neutralize the mixture with solid sodium bicarbonate and filter to remove the

salts.

Evaporate the filtrate under reduced pressure.

To the residue, add 30 mL of water and extract with methyl tert-butyl ether (MTBE) (2 x 30

mL).

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzoic acid methyl

ester as a yellow solid.

Quantitative Data:

Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

4-Iodo-3-nitrobenzoic

acid
293.02 3 10

Sulfuric acid 98.08 3.4 34.6

Product Molar Mass ( g/mol ) Yield (g) Yield (%)

4-Iodo-3-nitrobenzoic

acid methyl ester
307.04 2.67 85%

3.2.2. Amidation to 4-Iodo-3-nitrobenzamide

Experimental Protocol:

Dissolve 2.0 g (6.5 mmol) of 4-iodo-3-nitrobenzoic acid methyl ester in 80 mL of methanol

and cool the solution to -15 °C.

Pass anhydrous ammonia gas (approximately 1.02 g, 0.06 mol) through the solution until

saturation.

Keep the solution at room temperature (25 ± 2 °C) for 3 days.

Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow

solid.

For further purification, the solid can be recrystallized from a methanol/water mixture.

Quantitative Data:
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Reactant
Molar Mass ( g/mol
)

Amount (g) Moles

4-Iodo-3-nitrobenzoic

acid methyl ester
307.04 2.0 6.5

Ammonia 17.03 ~1.02 ~0.06

Product Molar Mass ( g/mol ) Yield (%) Purity (HPLC)

4-Iodo-3-

nitrobenzamide
292.03 95% 98%

Synthesis of 4-Iodo-3-nitrobenzonitrile
The final step is the dehydration of 4-iodo-3-nitrobenzamide to the corresponding nitrile. While

a specific protocol for this exact substrate is not detailed in the provided search results, a

general and effective method for the dehydration of aromatic amides involves the use of a

strong dehydrating agent such as phosphorus pentoxide.[5]

General Experimental Protocol (Adaptation):

In a dry round-bottom flask, thoroughly mix 4-iodo-3-nitrobenzamide with a dehydrating

agent (e.g., phosphorus pentoxide, P₂O₅, in a 1:1 to 1:2 molar ratio).

Heat the mixture, under anhydrous conditions, to a temperature sufficient to initiate the

reaction (typically 150-200 °C). The reaction can be monitored by the evolution of water.

The product can be isolated by distillation under reduced pressure or by careful workup

involving quenching the reaction mixture with ice-water and extracting the product with a

suitable organic solvent.

The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, reaction time, and purification method)

would need to be optimized for this particular substrate.
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Synthesis of 4-Iodo-3-nitrobenzoic Acid
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Caption: Experimental workflow for the synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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